molecular formula C19H16N4O3 B2952163 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034352-53-7

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2952163
CAS No.: 2034352-53-7
M. Wt: 348.362
InChI Key: FJJXHQQXWAPPSG-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a furo[2,3-c]pyridine core, a pyrazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the ethyl linker and the pyrazole ring. The final step involves the coupling of the benzamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furo[2,3-c]pyridine core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

    N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide: shares structural similarities with other furo[2,3-c]pyridine derivatives and pyrazole-containing compounds.

Uniqueness:

  • The unique combination of the furo[2,3-c]pyridine core, pyrazole ring, and benzamide moiety distinguishes it from other compounds, providing a distinct set of chemical and biological properties.

Comparison with Similar Compounds

  • Furo[2,3-c]pyridine derivatives
  • Pyrazole-containing benzamides
  • Other heterocyclic compounds with similar structural motifs

This detailed article provides a comprehensive overview of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-18(15-3-1-4-16(13-15)23-9-2-7-21-23)20-8-11-22-10-5-14-6-12-26-17(14)19(22)25/h1-7,9-10,12-13H,8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJXHQQXWAPPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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